

comparing biological activity of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine derivatives

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Compound of Interest

Compound Name: 5-ethynyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1142636

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A Comparative Guide to the Biological Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have been extensively explored as potent inhibitors of various protein kinases and as cytotoxic agents against several cancer cell lines. This guide provides a comparative overview of the biological activity of selected 1H-pyrazolo[3,4-b]pyridine derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Anticancer Activity

Several 1H-pyrazolo[3,4-b]pyridine derivatives have exhibited significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized below.

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
8b	A-549	Lung	2.9	[1][2]
HEPG2	Liver	2.6	[1][2]	
HCT-116	Colon	2.3	[1][2]	
9a	HeLa	Cervical	2.59	[3]
14g	MCF7	Breast	4.66	[3]
HCT-116	Colon	1.98	[3]	
8h	HCT116	Colon	1.6	[4]

Kinase Inhibitory Activity

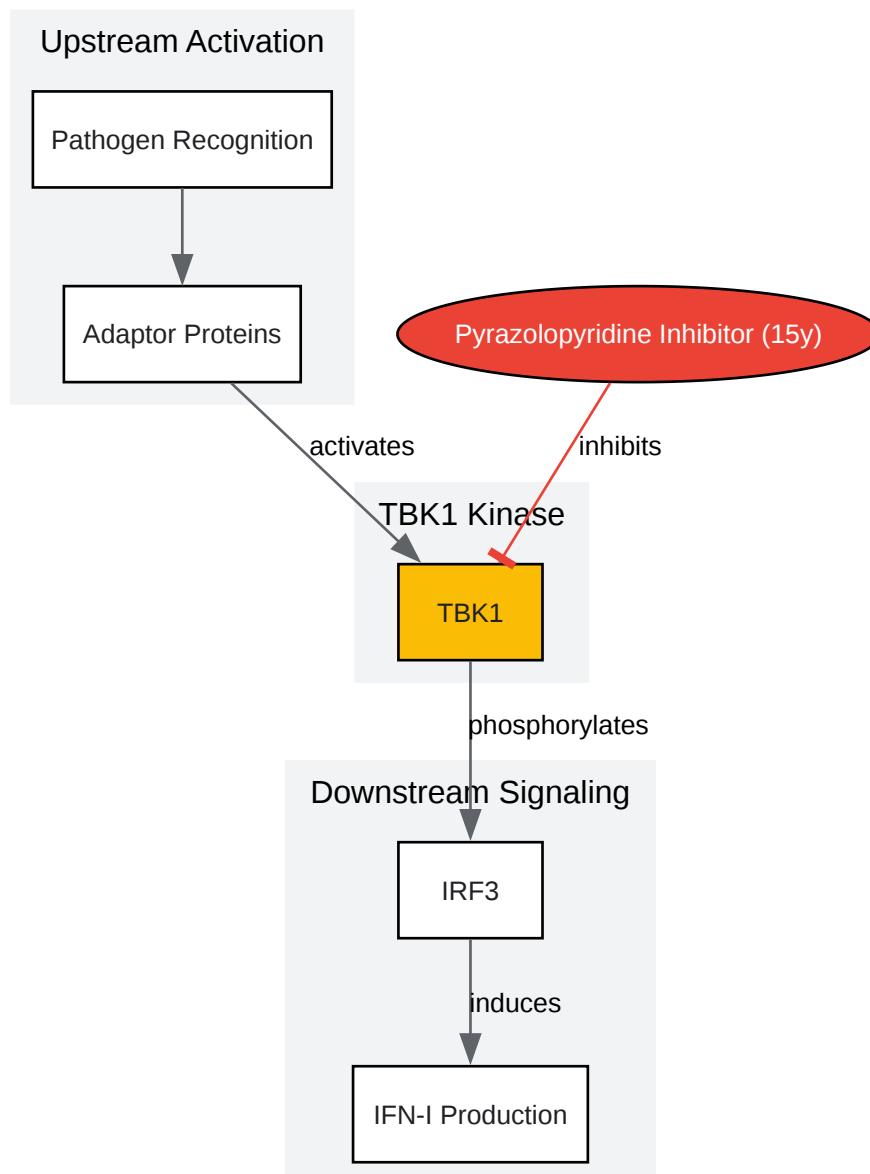
A primary mechanism through which 1H-pyrazolo[3,4-b]pyridine derivatives exert their biological effects is the inhibition of protein kinases, which are crucial regulators of cellular processes. The table below compares the *in vitro* inhibitory potency of various derivatives against different kinase targets.

Compound	Target Kinase	IC50 (nM)	Reference
15y	TBK1	0.2	[5][6]
8h	DYRK1B	3	[4]
C03	TRKA	56	[7][8]
C09	TRKA	57	[7]
C10	TRKA	26	[7]
10a	ALK-wt	453	[9]
SQ-67563 (3)	CDK1/CDK2	Potent inhibitor	[10]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

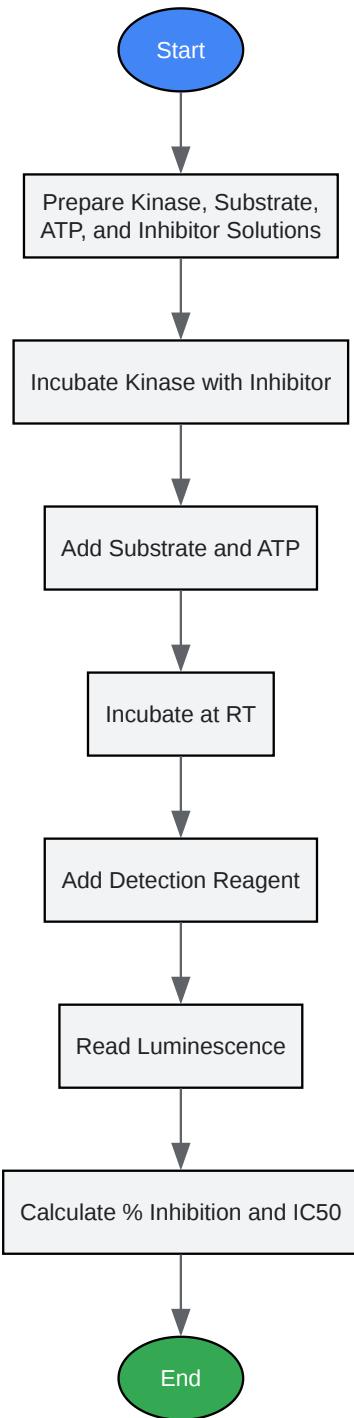
TBK1 Signaling Pathway Inhibition



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Caption: Inhibition of the TBK1 signaling pathway by a 1H-pyrazolo[3,4-b]pyridine derivative.

In Vitro Kinase Inhibition Assay Workflow

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Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Anticancer Activity Assay (MTT Assay)

This protocol is a general representation for determining the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

- Human cancer cell lines (e.g., A-549, HCT-116, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum.
- Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

- The 1H-pyrazolo[3,4-b]pyridine derivatives are dissolved in DMSO to prepare stock solutions.
- Serial dilutions of the compounds are prepared in the culture medium.
- The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
- The plates are incubated for 48-72 hours.

3. MTT Assay:

- After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
- The medium is then removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the IC₅₀ value of a compound against a target kinase.[\[11\]](#)

1. Reagent Preparation:

- Prepare the kinase reaction buffer, recombinant kinase, kinase-specific substrate, and ATP solution.
- Serially dilute the test 1H-pyrazolo[3,4-b]pyridine derivatives in the kinase buffer.

2. Kinase Reaction:

- In a 384-well plate, add the kinase and the test compound at various concentrations.
- Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

3. ADP Detection:

- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

4. Data Acquisition and Analysis:

- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the controls (no inhibitor and no kinase).
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

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